N'-(2-Fluorobenzoyl)-2-(methylthio)nicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-Fluorobenzoyl)-2-(methylthio)nicotinohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a fluorobenzoyl group and a methylthio group attached to a nicotinohydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Fluorobenzoyl)-2-(methylthio)nicotinohydrazide typically involves the reaction of 2-fluorobenzoyl chloride with 2-(methylthio)nicotinic acid hydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for N’-(2-Fluorobenzoyl)-2-(methylthio)nicotinohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(2-Fluorobenzoyl)-2-(methylthio)nicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The fluorine atom in the fluorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride; usually performed in an alcohol solvent like methanol or ethanol at low temperatures.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(2-Fluorobenzoyl)-2-(methylthio)nicotinohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl and methylthio groups may contribute to the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
N’-(2-Fluorobenzoyl)-2-(methylthio)nicotinohydrazide can be compared with other similar compounds, such as:
Nicotinohydrazides: Compounds with similar nicotinohydrazide backbones but different substituents, which may exhibit varying biological activities and chemical properties.
Fluorobenzoyl derivatives: Compounds containing the fluorobenzoyl group, which may have different reactivity and applications depending on the other functional groups present.
Methylthio derivatives: Compounds with the methylthio group, which may show different oxidation and substitution patterns compared to N’-(2-Fluorobenzoyl)-2-(methylthio)nicotinohydrazide.
The uniqueness of N’-(2-Fluorobenzoyl)-2-(methylthio)nicotinohydrazide lies in the combination of these functional groups, which imparts distinct chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C14H12FN3O2S |
---|---|
Molecular Weight |
305.33 g/mol |
IUPAC Name |
N'-(2-fluorobenzoyl)-2-methylsulfanylpyridine-3-carbohydrazide |
InChI |
InChI=1S/C14H12FN3O2S/c1-21-14-10(6-4-8-16-14)13(20)18-17-12(19)9-5-2-3-7-11(9)15/h2-8H,1H3,(H,17,19)(H,18,20) |
InChI Key |
UVALHKMIJAGMOL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NNC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.